molecular formula C24H34N2O5 B12422296 Ramipril isopropyl ester-d3

Ramipril isopropyl ester-d3

Cat. No.: B12422296
M. Wt: 433.6 g/mol
InChI Key: WJWHJJCWHNPKTH-YOJXJJPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ramipril isopropyl ester-d3 involves the esterification of ramipril with isopropyl alcohol in the presence of deuterium. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ramipril isopropyl ester-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ramipril isopropyl ester-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

Ramipril isopropyl ester-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable tool in drug development and metabolic research .

Properties

Molecular Formula

C24H34N2O5

Molecular Weight

433.6 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1/i3D3

InChI Key

WJWHJJCWHNPKTH-YOJXJJPKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Origin of Product

United States

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